![molecular formula C8H14O4 B6329450 3-[(2-Tetrahydropyranyl)oxy]propanoic acid CAS No. 1221443-23-7](/img/structure/B6329450.png)
3-[(2-Tetrahydropyranyl)oxy]propanoic acid
概要
説明
3-[(2-Tetrahydropyranyl)oxy]propanoic acid is an organic compound with the molecular formula C8H14O4 . It is commonly used as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of 3-[(2-Tetrahydropyranyl)oxy]propanoic acid typically involves the following steps :- Finally, the sulfonic ester reacts with tetrahydrofuran to produce the target product, 3-[(2-Tetrahydropyranyl)oxy]propanoic acid .
Molecular Structure Analysis
The molecular structure of 3-[(2-Tetrahydropyranyl)oxy]propanoic acid consists of a six-membered ring containing five carbon atoms and one oxygen atom .Chemical Reactions Analysis
As a derivative of tetrahydropyran, 3-[(2-Tetrahydropyranyl)oxy]propanoic acid can participate in various chemical reactions. For instance, it can react with alcohols to form 2-tetrahydropyranyl ethers, which are commonly used as protecting groups in organic synthesis .Physical And Chemical Properties Analysis
3-[(2-Tetrahydropyranyl)oxy]propanoic acid is a colorless liquid with a molecular weight of 174.19 . It has a density of 1.14 g/cm³, a melting point of -10 °C, and a boiling point of 288-290 °C . It is soluble in water .作用機序
Mode of Action
It’s known that it’s used as an organic synthesis intermediate , which suggests that it may interact with various biological targets.
Pharmacokinetics
It’s known that the compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of 3-[(2-Tetrahydropyranyl)oxy]propanoic acid are currently unknown. As a research chemical, it’s primarily used as an intermediate in organic synthesis . Its effects on cells and molecules would depend on the specific context of its use.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[(2-Tetrahydropyranyl)oxy]propanoic acid. For instance, its solubility in water suggests that it could be affected by the hydration status of the environment . Additionally, it should be stored in a dry, cool place, away from fire sources and oxidizing agents for safety and stability .
Safety and Hazards
This compound is an organic compound and should be handled under appropriate conditions to avoid contact with skin, eyes, or respiratory tract . It should be stored in a dry, cool place, away from fire sources and oxidizing agents . Proper personal protective equipment, such as gloves and goggles, should be worn when handling this compound .
将来の方向性
While the specific future directions for this compound are not mentioned in the retrieved sources, it is noted that it is commonly used as an intermediate in organic synthesis . This suggests potential applications in the synthesis of biologically active molecules, such as drugs and pesticides, as well as additives for coatings and polymer materials .
特性
IUPAC Name |
3-(oxan-2-yloxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-7(10)4-6-12-8-3-1-2-5-11-8/h8H,1-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVRFVXIQBDLOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Tetrahydropyranyl)oxy]propanoic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



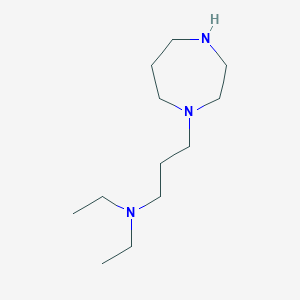


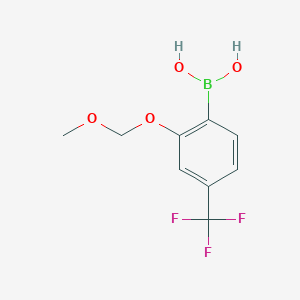
![1-[(2-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6329419.png)
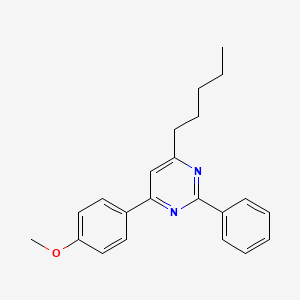


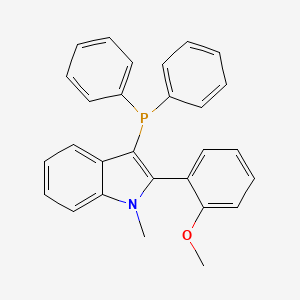
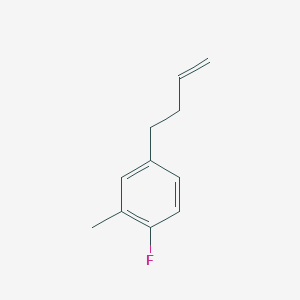

![(11bR)-2,6-Bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6329482.png)
